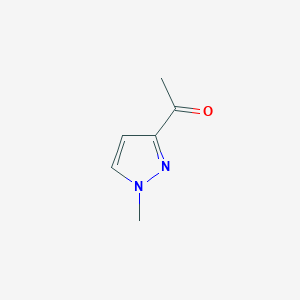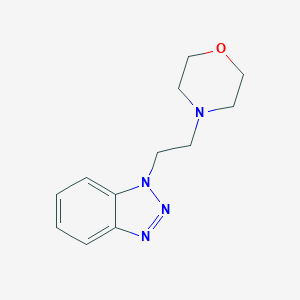
Benzamide, N-3-cyclopenten-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-3-cyclopenten-1-yl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of Benzamide, N-3-cyclopenten-1-yl- is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, Benzamide, N-3-cyclopenten-1-yl- can alter gene expression, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
Benzamide, N-3-cyclopenten-1-yl- has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-3-cyclopenten-1-yl- has several advantages for lab experiments. It is a stable compound that can be synthesized easily and has a high purity. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of Benzamide, N-3-cyclopenten-1-yl- is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of Benzamide, N-3-cyclopenten-1-yl-. One of the most important directions is to further investigate its mechanism of action. Understanding how this compound works can help researchers develop more effective drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of Benzamide, N-3-cyclopenten-1-yl- for different applications. Finally, researchers can explore the potential of this compound for other applications, such as in the field of materials science or as a potential pesticide.
In conclusion, Benzamide, N-3-cyclopenten-1-yl- is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for various diseases.
Méthodes De Synthèse
Benzamide, N-3-cyclopenten-1-yl- can be synthesized using different methods. One of the most common methods is the reaction between cyclopentadiene and N-(tert-butoxycarbonyl)benzamide in the presence of a catalyst. This method yields Benzamide, N-3-cyclopenten-1-yl- with a high yield and purity.
Applications De Recherche Scientifique
Benzamide, N-3-cyclopenten-1-yl- has been used in scientific research for various applications. One of the most important applications is in the field of medicinal chemistry. This compound has been found to have potential anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential anti-inflammatory properties and for its use in the treatment of neurological disorders.
Propriétés
Numéro CAS |
132065-12-4 |
|---|---|
Nom du produit |
Benzamide, N-3-cyclopenten-1-yl- |
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-cyclopent-3-en-1-ylbenzamide |
InChI |
InChI=1S/C12H13NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-7,11H,8-9H2,(H,13,14) |
Clé InChI |
MQZHLAAOHTUELL-UHFFFAOYSA-N |
SMILES |
C1C=CCC1NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1C=CCC1NC(=O)C2=CC=CC=C2 |
Synonymes |
Benzamide, N-3-cyclopenten-1-yl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
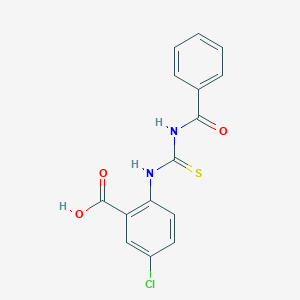
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
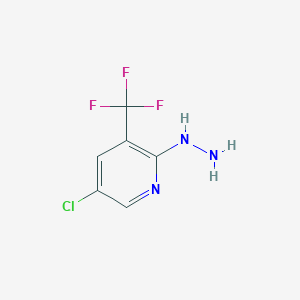
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)


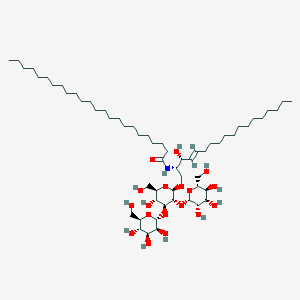
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
